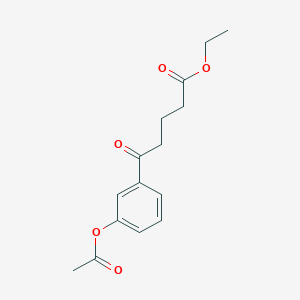

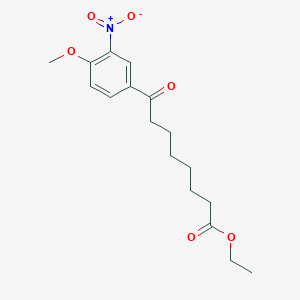

![molecular formula C14H16O5 B1326088 Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate CAS No. 951889-28-4](/img/structure/B1326088.png)

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate” is a derivative of the benzo[d][1,3]dioxol-5-yl group . Compounds with the benzo[d][1,3]dioxol-5-yl group have been studied for their antibacterial potential . They have shown high antibacterial activity against different Gram +ve and Gram -ve bacteria .

Scientific Research Applications

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate: , also known as Ethyl 5-[3,4-(methylenedioxy)phenyl]-5-oxovalerate, has several unique applications in scientific research. Below are detailed sections focusing on different fields where this compound is utilized:

Flavouring Substance

This compound is synthesized chemically and intended to be used as a flavouring substance in specific food categories, although it is not intended for use in beverages .

Pb 2+ Sensor Development

Research has led to the development of a simple, sensitive, and selective Pb 2+ sensor based on derivatives of this compound. It is modified on a glassy carbon electrode (GCE) with a conducting Nafion polymer matrix via an electrochemical approach .

Antitumor Properties

Some derivatives of this compound have shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .

Anticancer Activity

A series of compounds bearing this moiety have been synthesized and evaluated for their anticancer activity against prostate, pancreatic, and acute cancer cell lines .

Antibacterial Potential

There is literature suggesting the antibacterial potential of compounds containing this functional group .

Synthesis of Derrubone

It has been used in the synthesis of derrubone, which is an isoflavonoid with various biological activities .

Isotope Ratio Mass Spectrometry

This compound has been used as a standard to analyze seized methamphetamine samples showing unique profiles of stable isotopic compositions by isotope ratio mass spectrometry .

Pharmaceutical Precursor

It serves as a critical chemical precursor in diverse industrial applications, notably in the pharmaceutical sector .

Future Directions

The future directions for the study of “Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate” could include a detailed study of its synthesis, characterization, and evaluation of its potential biological activities. Further mechanistic studies could reveal its exact mechanism of action. These studies could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds .

properties

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-yl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-17-14(16)5-3-4-11(15)10-6-7-12-13(8-10)19-9-18-12/h6-8H,2-5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXBKGJVMFMFGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270226 |

Source

|

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate | |

CAS RN |

951889-28-4 |

Source

|

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326018.png)

![Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326020.png)

![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)

![Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326022.png)

![Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326024.png)

![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)

![Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate](/img/structure/B1326027.png)

![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)